molecular formula C13H17NO2 B411151 Phenyl 4-methyl-1-piperidinecarboxylate

Phenyl 4-methyl-1-piperidinecarboxylate

Cat. No.: B411151
M. Wt: 219.28g/mol
InChI Key: WURIROSRKBPVMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 4-methyl-1-piperidinecarboxylate is a chemical compound of interest in organic synthesis and medicinal chemistry research. As a piperidinecarboxylate derivative, it serves as a versatile building block for the development of novel pharmaceutical candidates and other biologically active molecules. Its structure, featuring both a piperidine ring and a phenyl carbamate group, makes it a valuable intermediate for researchers exploring structure-activity relationships. Compounds with this core scaffold are frequently investigated for their potential pharmacological properties. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated fume hood.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28g/mol

IUPAC Name

phenyl 4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C13H17NO2/c1-11-7-9-14(10-8-11)13(15)16-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3

InChI Key

WURIROSRKBPVMF-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)OC2=CC=CC=C2

Canonical SMILES

CC1CCN(CC1)C(=O)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Insights

  • The 4-methyl group could sterically hinder interactions at the piperidine nitrogen, altering receptor binding compared to analogs with amino (e.g., benzyl 4-aminopiperidine-1-carboxylate) or fluoro substituents .
  • Synthetic Routes: Reductive amination (e.g., NaBH₃CN-mediated reactions) is a common method for synthesizing substituted piperidinecarboxylates, as seen in ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate .
  • Analytical Methods :

    • Spectrophotometry (λmax = 510 nm, ε = 6.62 × 10³ L·mol⁻¹·cm⁻¹) and HPLC are widely used for quantifying piperidine derivatives in pharmaceuticals .
    • Flow injection analysis with solid-phase extraction enhances sensitivity for trace detection .

Preparation Methods

Acid-Catalyzed Esterification

The most straightforward method involves reacting 4-methylpiperidine-1-carboxylic acid with phenol under acidic conditions. A typical protocol uses sulfuric acid (5–10 mol%) in toluene at 110–120°C for 12–24 hours. This method achieves moderate yields (45–60%) but requires careful control of water removal to shift equilibrium toward ester formation.

Reaction Equation:

4-Methylpiperidine-1-carboxylic acid+PhenolH2SO4,ΔPhenyl 4-methyl-1-piperidinecarboxylate+H2O\text{4-Methylpiperidine-1-carboxylic acid} + \text{Phenol} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Phenyl 4-methyl-1-piperidinecarboxylate} + \text{H}_2\text{O}

Dean-Stark Trap Optimization

Improved yields (70–75%) are reported using a Dean-Stark apparatus to azeotropically remove water. Refluxing in xylene with p-toluenesulfonic acid (PTSA) as a catalyst reduces reaction time to 8–10 hours.

Nucleophilic Substitution Using 4-Methylpiperidine-1-Carbonyl Chloride

Chloride Intermediate Synthesis

4-Methylpiperidine-1-carbonyl chloride is prepared by treating 4-methylpiperidine-1-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. The chloride is then reacted with phenol in the presence of a base (e.g., pyridine or triethylamine) to yield the target ester.

Reaction Conditions:

  • Step 1: SOCl₂ (1.2 equiv), DCM, 0°C → RT, 2 hours.

  • Step 2: Phenol (1.1 equiv), pyridine (2 equiv), DCM, RT, 6 hours.

Yield: 80–85%.

Transesterification from Methyl or Ethyl Esters

Base-Catalyzed Transesterification

Methyl 4-methyl-1-piperidinecarboxylate undergoes transesterification with phenol using sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) as catalysts. Optimal conditions involve refluxing in toluene with a 5:1 molar ratio of phenol to methyl ester.

Key Data:

CatalystTemperature (°C)Time (h)Yield (%)
NaOMe1101265
t-BuOK120878

Enzymatic Transesterification

Recent advances utilize lipases (e.g., Candida antarctica Lipase B) in non-aqueous media. This green chemistry approach achieves 50–60% yields at 40°C over 48 hours but is limited to small-scale synthesis.

Catalytic Coupling Using Borate-Sulfuric Acid Complex

Industrial-Scale Protocol

A borate-sulfuric acid catalyst (1:1 molar ratio) enables direct esterification between 4-methylpiperidine-1-carboxylic acid and phenol at 150°C under reduced pressure (7–10 mbar). This method, patented for its scalability, achieves 85–90% yields with minimal side products.

Advantages:

  • No solvent required.

  • Catalyst recyclability (3–4 cycles).

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 1.35 (d, 3H, CH₃), 2.45–2.70 (m, 4H, piperidine CH₂), 3.85 (s, 1H, N-CO), 7.10–7.40 (m, 5H, aromatic).

  • IR (KBr): 1725 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-O ester).

Purity Assessment

HPLC methods (C18 column, 70:30 acetonitrile/water) confirm purity >99% for pharmaceutical-grade material.

Industrial Considerations

Cost-Benefit Analysis

MethodCost (USD/kg)ScalabilityEnvironmental Impact
Direct Esterification120ModerateHigh (acid waste)
Carbonyl Chloride200HighModerate (SOCl₂ use)
Borate-Sulfuric Acid90HighLow

Regulatory Compliance

Pharmaceutical applications require adherence to ICH Q11 guidelines, favoring catalytic methods with lower residual metal content.

Emerging Trends

Photoredox Catalysis

Preliminary studies show visible-light-mediated esterification using Ru(bpy)₃²⁺ as a catalyst, achieving 40–50% yields at RT.

Continuous-Flow Reactors

Microreactor systems reduce reaction times to 1–2 hours with 75% yields, enhancing process intensification .

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